tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Descripción
The compound tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate features a unique scaffold combining an azetidine ring (4-membered nitrogen-containing heterocycle) with a hydroxypyrazole moiety linked via a methyl group. Key structural attributes include:
- tert-Butyl carbamate (Boc) group: Provides steric protection for the azetidine nitrogen, enhancing stability during synthesis .
- 4-Hydroxy-1H-pyrazole substituent: The hydroxyl group at the pyrazole 4-position enables hydrogen bonding, which may impact solubility, crystallinity, or intermolecular interactions in supramolecular assemblies .
Propiedades
IUPAC Name |
tert-butyl 3-[(4-hydroxypyrazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-9(6-14)7-15-8-10(16)4-13-15/h4,8-9,16H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYALCPTWGJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the azetidine ring: This step involves the cyclization of an appropriate amino alcohol or amino halide precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of pyrazole and azetidine derivatives with biological targets.
Material Science: The compound may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational rigidity.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparisons
Structural and Electronic Differences
Azetidine vs. Pyrrolidine Cores: The azetidine ring (4-membered) in the target compound imposes greater ring strain and rigidity compared to pyrrolidine (5-membered) in tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate . This strain may enhance binding selectivity in biological targets but reduce synthetic accessibility. Pyrrolidine derivatives exhibit greater conformational flexibility, which can improve entropy-driven binding to proteins .
Hydroxy vs. Amino Pyrazole Substituents: The 4-hydroxy group in the target compound acts as a hydrogen-bond donor, enabling interactions with polar residues in enzymes or participation in crystal lattice formation . In contrast, the 4-amino group in the pyrrolidine analog offers basicity (pKa ~5–7), making it prone to protonation under physiological conditions, which could alter membrane permeability.
Fluorinated Azetidines :
- Fluorine substituents (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate ) introduce electronegativity and metabolic stability. The C-F bond resists oxidation, enhancing half-life compared to the hydroxypyrazole derivative.
Actividad Biológica
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS No. 2270906-53-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further investigation into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate is , with a molecular weight of 281.35 g/mol. The presence of the pyrazole ring and the azetidine moiety indicates potential for diverse biological interactions.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly in relation to its anticancer properties and enzyme inhibition.
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, the introduction of electron-withdrawing groups has been linked to enhanced biological activity against cancer cells, suggesting that structural modifications can optimize efficacy .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| tert-butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)azetidine | MCF-7 | TBD |
| Similar Pyrazole Derivative | A549 | TBD |
| Similar Pyrazole Derivative | HCT116 | TBD |
Note: TBD = To Be Determined based on ongoing research.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazole derivatives have been noted for their ability to inhibit various kinases and other enzymes involved in cancer progression. For example, studies indicate that modifications to the pyrazole ring can significantly affect binding affinity and selectivity towards specific targets such as receptor tyrosine kinases .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited significant inhibition against EGFR (epidermal growth factor receptor), which is crucial in cancer therapy. The study reported IC50 values in the low nanomolar range for some derivatives, indicating high potency .
- Antitumor Activity Evaluation : Another study evaluated a series of substituted pyrazoles against multiple cancer cell lines, revealing that compounds with specific substituents showed enhanced cytotoxicity compared to their unsubstituted counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
